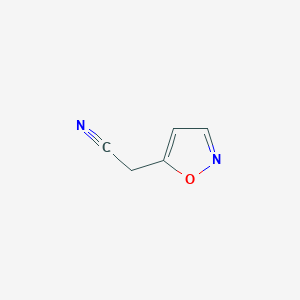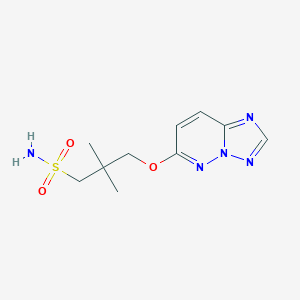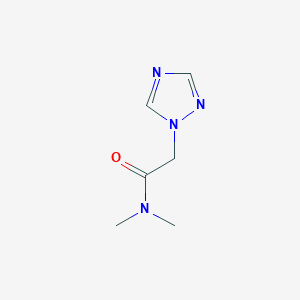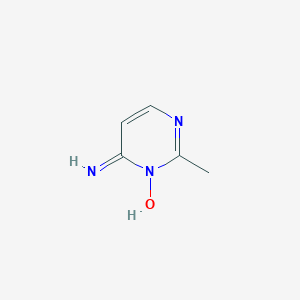![molecular formula C33H30N6O9S B127972 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid CAS No. 157837-77-9](/img/structure/B127972.png)
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a chemical label that facilitates sample multiplexing in mass spectrometry-based quantification and identification of biological macromolecules such as proteins, peptides, and nucleic acids . This compound is particularly valuable in biological and biomedical research due to its ability to provide precise, accurate, and comprehensive analysis.
Méthodes De Préparation
The preparation of 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid involves several steps:
Protein Extraction: Proteins are extracted from biological samples.
Denaturation: The proteins are denatured to unfold their structures.
Reduction and Alkylation: Disulfide bonds are reduced, and free thiol groups are alkylated to prevent reformation of disulfide bonds.
Tryptic Digestion: The proteins are digested into peptides using trypsin.
Desalting: The peptides are desalted to remove any interfering substances.
Labeling: The peptides are labeled with this compound reagents.
Cleanup: The labeled peptides are cleaned up to remove any unreacted reagents.
Industrial production methods for this compound involve automated workflows to ensure reproducibility and high throughput. Automated platforms like AccelerOme are used to perform these steps efficiently .
Analyse Des Réactions Chimiques
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid undergoes several types of chemical reactions:
Amine-Reactive Labeling: This compound reacts with the amine groups of peptides, forming stable covalent bonds.
Mass Spectrometry Analysis: The labeled peptides are analyzed using mass spectrometry, where the this compound tags facilitate the identification and quantification of the peptides.
Common reagents used in these reactions include trypsin for digestion and this compound reagents for labeling. The major products formed from these reactions are labeled peptides that can be analyzed for protein quantification .
Applications De Recherche Scientifique
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid has a wide range of scientific research applications:
Biomarker Discovery: This compound is used in clinical research to identify biomarkers for diseases such as Alzheimer’s disease.
Drug Discovery: It helps in elucidating the mechanisms of drug action, identifying off-target effects, and evaluating drug efficacy and toxicity.
Stem Cell Research: This compound is used to study the differentiation and trans-differentiation of neural stem cells.
Mécanisme D'action
The mechanism of action of 2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid involves the incorporation of isobaric chemical tags into peptides derived from protein digests. These tags enable the differentiation and quantification of peptides from different samples based on their mass-to-charge ratios during mass spectrometry analysis . The molecular targets and pathways involved include various proteins and peptides that are labeled and quantified to study their expression levels and interactions .
Comparaison Avec Des Composés Similaires
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid is unique in its ability to provide high multiplexing capabilities, allowing for the analysis of up to 18 samples simultaneously . Similar compounds include:
Isobaric Tags for Relative and Absolute Quantification (iTRAQ): Another isobaric labeling reagent used for protein quantification.
Isotope-Coded Affinity Tags (ICAT): Used for the quantification of proteins by incorporating stable isotopes.
Compared to these compounds, this compound offers higher multiplexing capabilities and improved accuracy in protein quantification .
Propriétés
Numéro CAS |
157837-77-9 |
|---|---|
Formule moléculaire |
C33H30N6O9S |
Poids moléculaire |
686.7 g/mol |
Nom IUPAC |
2-[[6-[6-[6-[[bis(carboxymethyl)amino]methyl]pyridin-2-yl]-4-(3-isothiocyanato-4-methoxyphenyl)pyridin-2-yl]pyridin-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C33H30N6O9S/c1-48-29-9-8-20(10-28(29)34-19-49)21-11-26(24-6-2-4-22(35-24)13-38(15-30(40)41)16-31(42)43)37-27(12-21)25-7-3-5-23(36-25)14-39(17-32(44)45)18-33(46)47/h2-12H,13-18H2,1H3,(H,40,41)(H,42,43)(H,44,45)(H,46,47) |
Clé InChI |
LLAAIHCOOOWFFP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC(=N3)CN(CC(=O)O)CC(=O)O)C4=CC=CC(=N4)CN(CC(=O)O)CC(=O)O)N=C=S |
Key on ui other cas no. |
157837-77-9 |
Numéros CAS associés |
142958-33-6 (tetra-hydrochloride salt) |
Synonymes |
4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine 4-(3-isothiocyanate-4-methoxyphenyl)-6,6''-bis(N,N-di-(carboxymethylaminomethyl))-2,2'-6',2''-terpyridine, tetrasodium salt TMT-NSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



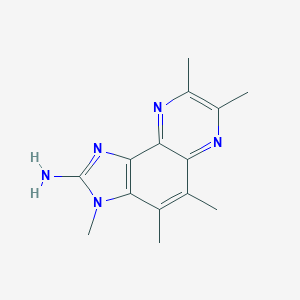
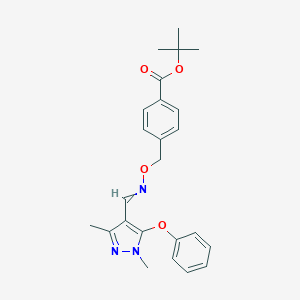
![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)


![1,4-Dithiaspiro[4.4]nonane-6-methanol](/img/structure/B127908.png)


